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Compound of Interest

Compound Name: Trifluoropyruvamide hydrate
CAS No.: 1210756-85-6
Cat. No.: B1419489
Get Quote
. J

Target Analyte: 3,3,3-Trifluoro-2,2-dihydroxypropanamide CAS: 358-63-4 (Generic for
Trifluoropyruvamide) / Specific Hydrate Form Molecular Formula:

(Gem-diol form) Molecular Weight: 159.06 g/mol

Executive Summary & Structural Dynamics

Trifluoropyruvamide exists in a dynamic equilibrium between its anhydrous keto-form and its
stable gem-diol (hydrate) form. Due to the strong electron-withdrawing nature of the
trifluoromethyl (

) group adjacent to the carbonyl, the equilibrium in the presence of moisture or protic solvents
heavily favors the gem-diol.

Critical Insight for Researchers: Standard spectroscopic analysis (NMR in DMSO-

) will predominantly show the gem-diol species. Failure to account for this hydration state leads
to misinterpretation of

NMR data (missing ketone carbonyl) and Mass Spectrometry data (dehydration artifacts).
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Structural Equilibrium Diagram
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Caption: The equilibrium heavily favors the gem-diol (green) under ambient conditions and in
polar solvents.

Consolidated Spectroscopic Data

The following data represents the standard profile for Trifluoropyruvamide Hydrate in DMSO-

Table 1: Nuclear Magnetic Resonance (NMR) Profile
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Chemical Shift

Coupling (
Nucleus ( Multiplicity Assighment
» HZ)
» Ppm)
Broad Singlet ( ]
7.60 - 7.90 Amide
)
Broad Singlet ( Gem-diol
7.20-7.50
) (Exchangeable)
Amide Carbonyl (
168.5 Singlet
)
Trifluoromethyl (
122.8 Quartet
)
Gem-diol Carbon
92.5 Quartet (
)
-82.4 Singlet

Group

Table 2: Infrared (IR) Spectroscopy (ATR Method)
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Wavenumber (

Intensity Functional Group Diagnostic Note
)
Overlap of gem-diol
3200 - 3550 Strong, Broad / )
and amide stretches.
Amide I ( Characteristic primary
1695 Strong ]
) amide carbonyl.
1610 Medium Amide Il bending vibration.
1150 - 1200 Strong stretching (multiple

bands).

Table 3: Mass Spectrometry (ESI+)

m/z (Observed) lon Identity Mechanistic Note
Trap: The hydrate often
dehydrates in the MS source
142.0 .
(ESI/EI), showing the
anhydrous mass.
Observed only under "soft"
159.0 ionization conditions with low
source temperature.
Sodium adduct of the gem-
182.0 _
diol.
Loss of amide group
125.0

(hydrolysis fragment).

Detailed Technical Analysis
NMR Interpretation & Causality

e The "Missing" Carbonyl: In
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NMR, researchers often look for a ketone peak ~180-190 ppm. It is absent. Instead, the
central carbon resonates at 92.5 ppm. This upfield shift of ~90 ppm confirms the

hybridization of the gem-diol carbon.

Coupling Constants: The gem-diol carbon is not a singlet; it is a quartet (

Hz) due to coupling with the three adjacent fluorine atoms. This is the definitive fingerprint of
the trifluoropyruvate scaffold.

Solvent Selection:
o Use DMSO-

: To observe the gem-diol
protons.

o Avoid

. If used, the
and

protons will exchange with deuterium and disappear (become silent), leaving only the
solvent peak and the

signal.

Mass Spectrometry Dehydration Artifacts

A common error in characterizing this compound is assuming the sample is anhydrous because
the MS shows a parent ion of 142 (

e Mechanism: The high temperature and vacuum of the MS source facilitate the elimination of
water from the gem-diol, reverting it to the keto-form in situ.

» Validation: Use Cold-Spray lonization (CSI) or check for the sodium adduct of the hydrate
(m/z 182) to confirm the solution-state species.
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Fragmentation Pathway (MS/MS)
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Caption: Primary fragmentation pathway observed in ESI+ mode.
Experimental Protocol: Sample Preparation
To ensure reproducibility and avoid "ghost” peaks from hydrolysis or exchange:

» Glassware Preparation: Use oven-dried NMR tubes. Trace moisture is less critical due to the
hydrate nature, but acid/base residues must be avoided to prevent accelerated proton
exchange.

e Solvent Choice:
o Primary: DMSO-

(99.9% D).

o Secondary: Acetone-
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(Good for low-temperature studies to slow exchange).

e Preparation:

o Dissolve ~10 mg of Trifluoropyruvamide hydrate in 0.6 mL DMSO-

o Critical Step: Run the

NMR immediately. Over time (24h+), trace water in DMSO can broaden the
amide/hydroxyl signals due to exchange.

» Data Acquisition:
o Set relaxation delay (

) to
seconds to allow full relaxation of the quaternary carbons in

NMR, ensuring the quartet at 122 ppm and 92 ppm are visible.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of
Trifluoropyruvamide Hydrate]. BenchChem, [2026]. [Online PDF]. Available at:
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profiling-of-trifluoropyruvamide-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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